Dichlorotris(4-bromophenyl)antimony
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Overview
Description
Dichlorotris(4-bromophenyl)antimony is an organometallic compound with the molecular formula C18H12Br3Cl2Sb and a molecular weight of 660.664 g/mol . This compound is characterized by the presence of antimony (Sb) coordinated with three 4-bromophenyl groups and two chlorine atoms. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of dichlorotris(4-bromophenyl)antimony typically involves the reaction of antimony trichloride with 4-bromophenyl magnesium bromide in an inert atmosphere . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. The resulting compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Dichlorotris(4-bromophenyl)antimony undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form higher oxidation state compounds.
Reduction: Can be reduced by strong reducing agents to form lower oxidation state compounds.
Substitution: Undergoes substitution reactions where the chlorine atoms can be replaced by other ligands.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Dichlorotris(4-bromophenyl)antimony has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of dichlorotris(4-bromophenyl)antimony involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with these targets, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Dichlorotris(4-bromophenyl)antimony can be compared with other similar compounds such as:
Tris(4-bromophenyl)antimony: Lacks the chlorine atoms and has different reactivity and applications.
(4-Bromophenyl)triphenyltin: Contains tin instead of antimony and exhibits different chemical properties.
(4-Bromophenyl)methylphenylsilane: Contains silicon and has distinct applications in material science.
Properties
CAS No. |
125716-16-7 |
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Molecular Formula |
C18H12Br3Cl2Sb |
Molecular Weight |
660.7 g/mol |
IUPAC Name |
tris(4-bromophenyl)-dichloro-λ5-stibane |
InChI |
InChI=1S/3C6H4Br.2ClH.Sb/c3*7-6-4-2-1-3-5-6;;;/h3*2-5H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
ZZFOKUDZWOMFOL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1Br)[Sb](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)(Cl)Cl |
Origin of Product |
United States |
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